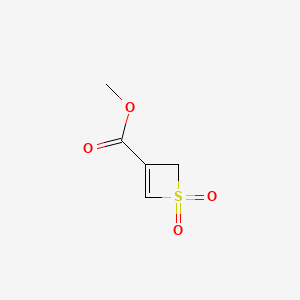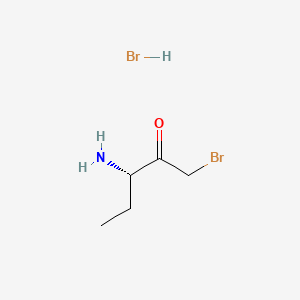
3-(oxane-4-sulfonyl)azetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxane-4-sulfonyl)azetidine hydrochloride, also known as oxasulfazetidine HCl, is an organic compound that has been studied for its potential applications in scientific research. This compound is a derivative of azetidine, a cyclic amine containing three carbon atoms, and is composed of two sulfur atoms and one chlorine atom. This compound is used in the synthesis of various molecules and has been studied for its potential applications in biochemical and physiological research. In
Wissenschaftliche Forschungsanwendungen
3-(Oxane-4-sulfonyl)azetidine hydrochloride has been studied for its potential applications in scientific research. This compound has been used in the synthesis of various molecules, including peptides, nucleosides, and amino acids. It has also been used in the synthesis of various drugs and pharmaceuticals, such as anti-inflammatory agents and antifungal agents. Additionally, this compound has been studied for its potential applications in biochemical and physiological research, as it has been found to have a number of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(oxane-4-sulfonyl)azetidine hydrochloride is not yet fully understood. However, it is believed that this compound may act as a proton donor, as it has been found to interact with a variety of biological molecules. Additionally, this compound has been found to interact with proteins and enzymes, suggesting that it may be involved in the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. This compound has been found to interact with a variety of proteins and enzymes, suggesting that it may be involved in the regulation of various biochemical and physiological processes. Additionally, this compound has been found to have anti-inflammatory and antifungal properties, suggesting that it may be useful in the treatment of certain diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Oxane-4-sulfonyl)azetidine hydrochloride has a number of advantages and limitations for lab experiments. This compound is relatively easy to synthesize and is relatively stable, making it suitable for use in various laboratory experiments. Additionally, this compound has been found to have a number of biochemical and physiological effects, making it useful for studying various biochemical and physiological processes. However, this compound is relatively expensive and is not widely available, making it difficult to obtain for laboratory experiments.
Zukünftige Richtungen
The future directions of 3-(oxane-4-sulfonyl)azetidine hydrochloride are numerous. This compound has already been studied for its potential applications in scientific research and its potential applications in the synthesis of various molecules. Additionally, this compound may be further studied for its potential therapeutic applications, as it has been found to have anti-inflammatory and antifungal properties. Additionally, this compound may be further studied for its potential applications in biochemical and physiological research, as it has been found to interact with a variety of proteins and enzymes. Finally, this compound may be studied for its potential applications in drug development, as it may be useful in the synthesis of various drugs and pharmaceuticals.
Synthesemethoden
3-(Oxane-4-sulfonyl)azetidine hydrochloride is synthesized through a two-step process involving the reaction of 4-chloro-3-sulfonylazetidine with hydrochloric acid. The first step involves the reaction of 4-chloro-3-sulfonylazetidine with hydrochloric acid to form the intermediate compound 4-chloro-3-sulfonylazetidine hydrochloride. This intermediate compound then undergoes a dehydration reaction with acetic anhydride to form the final product, this compound.
Eigenschaften
IUPAC Name |
3-(oxan-4-ylsulfonyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S.ClH/c10-13(11,8-5-9-6-8)7-1-3-12-4-2-7;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFZXDUURFSSQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)(=O)C2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B6609063.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B6609068.png)





![rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B6609100.png)



![rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis](/img/structure/B6609147.png)

